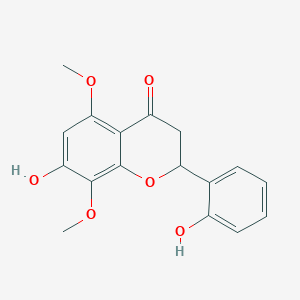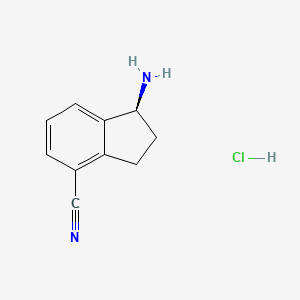
BUTYRYL-D7 CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryl-D7 Chloride: is a deuterium-labeled analogue of butyryl chloride. It is an organic compound with the molecular formula C4D7ClO and a molecular weight of 113.59 g/mol. This compound is a colorless to light yellow liquid with a strong pungent odor. It is primarily used in organic synthesis and serves as an intermediate for the preparation of various pharmaceuticals, agrochemicals, dyes, and other chemical compounds.
Wissenschaftliche Forschungsanwendungen
Butyryl-D7 Chloride has a wide range of applications in scientific research:
-
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
-
Biology:
- Utilized in metabolic research to study metabolic pathways in vivo.
- Employed in the synthesis of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
-
Medicine:
- Used in the synthesis of antiproliferative agents based on anilines.
- Involved in the preparation of chromones, which have potential therapeutic applications.
-
Industry:
- Used in the production of polymers and other industrial chemicals.
- Serves as a raw material for the synthesis of various chemical intermediates.
Wirkmechanismus
Target of Action
Butyryl-D7 Chloride, also known as Butanoyl-2,2,3,3,4,4,4-d7 chloride , is a deuterium labeled compound. It is closely related to Butyrylcholine Butyrylcholine can function as a neurotransmitter and activates some of the same receptors as acetylcholine . The primary targets of this compound are likely to be similar to those of Butyrylcholine, which include cholinesterases .
Mode of Action
Butyrylcholine is hydrolyzed by butyrylcholinesterase to butyrate and choline . This interaction results in the breakdown of the compound, which could lead to various downstream effects.
Biochemical Pathways
Considering its relation to butyrylcholine, it might influence the cholinergic neurotransmission system . Butyrate, a product of butyrylcholine hydrolysis, is a key regulator in mediating microbiota metabolic control . It has regulatory effects on body weight, body composition, and glucose homeostasis .
Pharmacokinetics
The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of this compound would depend on the route of administration and other factors.
Result of Action
Based on its similarity to butyrylcholine, it can be inferred that its action might lead to the hydrolysis of the compound to butyrate and choline . Butyrate has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . It has regulatory effects on metabolic functions, including thermogenesis, lipid and glucose metabolism, appetite, inflammation, and influence on gut microbiota .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, it is known that Butyryl Chloride reacts readily with water and alcohols . Therefore, the presence of these substances in the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action could also be influenced by the specific conditions of use from the perspective of release to the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyryl-D7 Chloride is typically synthesized by the chlorination of butyric acid . The reaction involves the substitution of the hydroxyl group in butyric acid with a chlorine atom, resulting in the formation of butyryl chloride. The deuterium-labeled version, this compound, is prepared similarly but uses deuterated butyric acid as the starting material.
Industrial Production Methods: Industrial production of this compound involves the use of deuterated butyric acid and chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Butyryl-D7 Chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation .
-
Hydrolysis:
- Reaction: CH3CD2CD2C(O)Cl + H2O → CH3CD2CD2CO2H + HCl
- Conditions: Water, room temperature
- Major Product: Deuterated butyric acid
-
Esterification:
- Reaction: CH3CD2CD2C(O)Cl + ROH → CH3CD2CD2CO2R + HCl
- Conditions: Alcohol, room temperature
- Major Product: Deuterated butyrate ester
-
Amidation:
- Reaction: CH3CD2CD2C(O)Cl + R2NH → CH3CD2CD2C(O)NR2 + HCl
- Conditions: Amine, room temperature
- Major Product: Deuterated amide
Vergleich Mit ähnlichen Verbindungen
-
Butyryl Chloride (C4H7ClO):
- Similar in structure but lacks deuterium labeling.
- Used in similar applications but may have different reactivity due to the presence of hydrogen instead of deuterium.
-
Valeryl Chloride (C5H9ClO):
- Contains an additional carbon atom in the alkyl chain.
- Used in the synthesis of different organic compounds and intermediates.
-
Propionyl Chloride (C3H5ClO):
- Contains one less carbon atom in the alkyl chain.
- Used in the synthesis of various organic compounds and as an acylating agent.
Uniqueness of Butyryl-D7 Chloride: The presence of deuterium atoms in this compound makes it particularly useful in research applications involving isotopic labeling. Deuterium labeling allows for the study of reaction mechanisms, metabolic pathways, and the behavior of compounds in biological systems with greater precision and accuracy.
Eigenschaften
CAS-Nummer |
1219805-71-6 |
|---|---|
Molekularformel |
C4ClD7O |
Molekulargewicht |
113.59 |
Synonyme |
BUTYRYL-D7 CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)
